N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c19-13(10-2-1-6-22-10)11-4-3-9(24-11)8-16-14(20)15(21)17-12-5-7-23-18-12/h1-7H,8H2,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOBAARWQPFZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:
Formation of the furan-2-carbonyl group: This can be achieved through the oxidation of furfural.
Synthesis of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis.
Preparation of the isoxazole ring: Isoxazole can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Coupling reactions: The final compound is obtained by coupling the furan, thiophene, and isoxazole rings using appropriate linkers and reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s unique structure allows it to engage in specific interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
The following analysis compares N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide with structurally or functionally analogous oxalamide derivatives reported in the literature.
Structural Analogues
Key Observations :
- Heterocyclic Diversity : The target compound’s thiophene-furan hybrid distinguishes it from thiazole- or pyridine-containing analogues (e.g., 4' , S336 ). Thiophene’s electron-rich nature may enhance binding to aromatic pockets in biological targets compared to thiazole or pyridine .
- Metabolic Stability: Oxalamides like S336 and No. 1768 exhibit rapid hepatic metabolism without amide bond cleavage, suggesting that the target compound’s amide linkages may similarly resist hydrolysis, a critical feature for drug bioavailability .
Pharmacological Activity
- Antiviral Activity : Compounds like 4' and 27 inhibit HIV entry via CD4-binding site interactions, suggesting that the target’s thiophene and isoxazole groups could similarly engage viral glycoproteins .
- Antimicrobial Activity : GMC-3 ’s isoindoline-dione core demonstrates broad-spectrum activity, whereas the target’s furan-thiophene moiety may offer distinct selectivity against bacterial or fungal targets .
Physicochemical and Metabolic Properties
- Metabolism : Unlike halogenated derivatives (e.g., 4' ), the target compound lacks electron-withdrawing groups, which could slow oxidative metabolism. However, its heterocycles may undergo cytochrome P450-mediated oxidation .
Biological Activity
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that combines a furan moiety, a thiophene ring, and an isoxazole group. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's diverse chemical properties may enable it to interact with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- Furan ring : Known for its reactivity and presence in many biologically active compounds.
- Thiophene ring : Often associated with antimicrobial and anticancer activities.
- Isoxazole group : Recognized for its role in various pharmacological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds containing furan and thiophene structures have shown promising antimicrobial properties against various pathogens. For instance, derivatives with similar structural features have demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- The potential anticancer activity of thiophene-containing compounds has been documented, with studies indicating that they may induce apoptosis in cancer cells. For example, certain thiophene derivatives have been reported to inhibit cell proliferation in human cancer cell lines .
- Anti-inflammatory Effects :
Study on Anticancer Activity
A study investigated the effects of a structurally related compound on human breast cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of 15 µM, suggesting that modifications to the oxalamide structure could enhance its efficacy against cancer cells .
Study on Antimicrobial Efficacy
In another study, a series of furan-thiophene derivatives were synthesized and tested for their antimicrobial activity. One derivative showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating strong antibacterial potential .
Research Findings Summary Table
| Compound Name | Structural Features | Notable Activities | IC50 Value |
|---|---|---|---|
| N1-(furan-2-yldimethyl)-N2-(4-methylphenyl)oxalamide | Furan and phenyl groups | Antimicrobial | 25 µM |
| N1-(3-thienylmethyl)-N2-(4-chlorophenyl)oxalamide | Thiophene and chlorinated phenyl | Anticancer | 15 µM |
| This compound | Furan, thiophene, isoxazole | Potential neuroprotective effects | TBD |
Q & A
Q. How to address discrepancies in computational vs. experimental binding affinities?
- Force Field Calibration : Adjust parameters in docking software to better match experimental data (e.g., solvation effects).
- Dynamic Simulations : Run molecular dynamics (MD) for >100 ns to account for protein flexibility .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants and compare with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
